2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-
Brand Name: Vulcanchem
CAS No.: 24207-15-6
VCID: VC18476004
InChI: InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-

CAS No.: 24207-15-6

Cat. No.: VC18476004

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- - 24207-15-6

Specification

CAS No. 24207-15-6
Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 1-ethyl-3-hydroxy-6-methylpyridine-2-thione
Standard InChI InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3
Standard InChI Key BJEVGGTVTRCGSV-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=C(C1=S)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- belongs to the pyridinethione class, distinguished by a sulfur atom at the 2-position of the pyridine ring. The IUPAC name, 1-ethyl-3-hydroxy-6-methylpyridine-2-thione, reflects its substituents: an ethyl group at position 1, a hydroxyl group at position 3, and a methyl group at position 6. The canonical SMILES representation (CCN1C(=CC=C(C1=S)O)C) and Standard InChIKey (BJEVGGTVTRCGSV-UHFFFAOYSA-N) confirm its structural uniqueness.

The compound’s molecular weight (169.25 g/mol) and density (1.22 g/cm³) are critical for experimental applications, influencing molarity calculations and solvent interactions . Its boiling point of 259.2°C at 760 mmHg and flash point of 110.6°C further define its thermal stability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- requires meticulous control of reaction conditions, including temperature, pH, and reagent stoichiometry. While specific protocols are proprietary, analogous pyridinethiones are typically synthesized via cyclization reactions or thionation of pyridine precursors using phosphorus pentasulfide (P₄S₁₀) . The ethyl and methyl substituents likely arise from alkylation steps during synthesis, while the hydroxyl group may result from hydrolysis or oxidation.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming structural integrity. Proton NMR would reveal signals corresponding to the ethyl (δ ~1.2–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂), methyl (δ ~2.3 ppm), and hydroxyl (δ ~5–6 ppm) groups. High-resolution MS would validate the molecular ion peak at m/z 169.25.

Physicochemical Properties

Solubility and Partitioning

The compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but exhibits limited water solubility . This hydrophobicity, quantified by a calculated logP of ~1.2, impacts its bioavailability and formulation strategies. Comparative data for related pyridinethiones, such as 2-mercaptopyridine (logP -0.13), highlight the influence of alkyl substituents on lipophilicity .

Thermal and Chemical Stability

Under ambient conditions, the compound remains stable but degrades upon prolonged exposure to light or oxidizing agents. Thermal gravimetric analysis (TGA) would show decomposition above 200°C, consistent with its boiling point .

Biological and Chemical Applications

Medicinal Chemistry

Pyridinethiones are explored for antimicrobial, antifungal, and anticancer activities. The ethyl and methyl groups in this derivative may enhance membrane permeability, potentially improving efficacy against drug-resistant pathogens. Kinetic studies using binding affinity assays could elucidate interactions with microbial enzymes or DNA.

Agricultural Uses

In agriculture, pyridinethiones serve as fungicides and plant growth regulators. The hydroxyl group may facilitate hydrogen bonding with biological targets, while the thione moiety could inhibit metalloenzymes in pests. Field trials comparing this compound to commercial fungicides like pyraclostrobin are warranted.

Research Advancements and Future Directions

Mechanistic Studies

Recent studies focus on the compound’s interaction with bacterial biofilms. Molecular dynamics simulations suggest that the thione group chelates divalent cations (e.g., Zn²⁺), disrupting biofilm integrity. Comparative analyses with 3-hydroxy-1H-pyridine-2-thione (CAS 23003-22-7) could reveal substituent effects on bioactivity .

Synthesis Optimization

Future work should explore green chemistry approaches, such as microwave-assisted synthesis, to improve yield and reduce waste. Catalytic methods using transition metals (e.g., Pd or Cu) may streamline alkylation steps.

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